molecular formula C19H19N7O3 B2968369 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034354-18-0

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2968369
CAS No.: 2034354-18-0
M. Wt: 393.407
InChI Key: ZNVFVWXMQUFNFX-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a [1,2,4]triazolo[4,3-b]pyridazine core with a substituted pyrazole-carboxamide moiety. The structure features a 6-methoxy group on the triazolopyridazine ring and a 2-methoxyphenyl substituent on the pyrazole, which likely enhances its pharmacokinetic properties, such as solubility and membrane permeability .

Properties

IUPAC Name

5-(2-methoxyphenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-25-14(10-13(23-25)12-6-4-5-7-15(12)28-2)19(27)20-11-17-22-21-16-8-9-18(29-3)24-26(16)17/h4-10H,11H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVFVWXMQUFNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)NCC3=NN=C4N3N=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a pyrazole and methoxyphenyl group. Its molecular formula is C15H16N6O3C_{15}H_{16}N_{6}O_{3} with a molecular weight of 344.33 g/mol.

PropertyDetails
Molecular FormulaC₁₅H₁₆N₆O₃
Molecular Weight344.33 g/mol
Structural FeaturesTriazolo-pyridazine, Pyrazole

The primary mechanism of action for this compound involves its interaction with specific molecular targets such as bromodomain and extraterminal (BET) proteins. These proteins are crucial in regulating gene expression related to oncogenesis. By inhibiting BET proteins, the compound can downregulate oncogenes like c-Myc, which plays a pivotal role in cancer cell proliferation and survival .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have shown that it can significantly reduce the viability of breast cancer cells through the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in various cellular models. This activity suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against multiple cancer cell lines, reporting IC50 values in the low micromolar range .
  • Inflammation Models : Research conducted on murine models indicated that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's inhibitory effects on BET proteins led to altered expression levels of genes involved in cell cycle regulation and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight Key Properties/Activities Reference(s)
Target Compound Triazolo[4,3-b]pyridazine + Pyrazole 6-methoxy (triazolo), 2-methoxyphenyl (pyrazole), carboxamide linkage Not specified Hypothesized antimicrobial/antifungal activity (based on analogs)
5j, 5k, 5l, 5m, 5n () [1,2,4]Triazolo[1,5-a]pyrimidine Varied aryl groups (e.g., 4-nitrophenyl, 4-bromophenyl, 3-hydroxy-4-methoxyphenyl) 453–510 g/mol High melting points (240–320°C), moderate yields (43–56%); potential kinase/drug targets
N-(3-(6-Methyl-Triazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide Derivatives () Triazolo[4,3-b]pyridazine + Benzamide 6-methyl (triazolo), substituted phenyl groups ~350–400 g/mol Moderate antimicrobial activity against bacteria/fungi
3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-Triazolo[3,4-b][1,3,4]Thiadiazoles () Triazolo-thiadiazole + Pyrazole 4-methoxyphenyl (pyrazole), variable R groups (e.g., methyl, phenyl) ~350–450 g/mol Docking studies suggest antifungal activity via 14-α-demethylase inhibition
6-(2,6-Dichlorophenyl)-Triazolo-Thiadiazine-7-Carboxylic Acid () Triazolo-thiadiazine + Pyrazole 2,6-dichlorophenyl, carboxylic acid group ~400–450 g/mol Favorable lipophilicity (logP ~3.5), comparable to celecoxib in drug-likeness

Key Structural and Functional Differences:

Substituent Effects on Activity: The methoxy groups in the target compound (6-methoxy on triazolo and 2-methoxyphenyl on pyrazole) may enhance solubility and target binding compared to methyl or halogenated analogs (e.g., 5k with a 4-bromophenyl group has higher molecular weight and lower solubility) .

Biological Target Specificity: Compounds with triazolo-thiadiazole cores () show specificity for fungal 14-α-demethylase, while triazolo-pyrimidines () are often explored as kinase inhibitors due to their planar aromatic systems .

Synthetic Accessibility :

  • Multi-component reactions (e.g., one-pot syntheses in ) offer higher efficiency for triazolo-pyrimidines (yields ~50%) compared to stepwise methods for triazolo-thiadiazoles (lower yields due to intermediate purifications) .

Research Findings and Implications

Antimicrobial Potential: The target compound’s 2-methoxyphenyl group mirrors substituents in ’s benzamide derivatives, which showed moderate activity against Gram-positive bacteria. This suggests a possible role in combating resistant pathogens .

Enzyme Inhibition :

  • Docking studies in highlight that methoxy-substituted triazolo-pyrazoles exhibit strong interactions with fungal enzymes, supporting further investigation into the target compound’s antifungal mechanisms .

Drug-Likeness :

  • Compared to ’s triazolo-thiadiazine (logP ~3.5, similar to celecoxib), the target compound’s dual methoxy groups may improve oral bioavailability by balancing hydrophilicity and lipophilicity .

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